molecular formula C16H10N2O4 B11097552 (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11097552
M. Wt: 294.26 g/mol
InChI Key: YGEXHYAMRMRWSB-RAXLEYEMSA-N
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Description

(Z)-4-Benzylidene-2-(2-nitrophenyl)oxazol-5(4H)-one is a compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a benzylidene group and a nitrophenyl group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Benzylidene-2-(2-nitrophenyl)oxazol-5(4H)-one typically involves the reaction of 2-nitrobenzaldehyde with tosylmethylisocyanide in the presence of a base such as potassium carbonate (K2CO3) in methanol. The reaction mixture is refluxed for several hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Benzylidene-2-(2-nitrophenyl)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Iron powder and hydrochloric acid (HCl) are commonly used for the reduction of the nitro group.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

(Z)-4-Benzylidene-2-(2-nitrophenyl)oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-Benzylidene-2-(2-nitrophenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Nitrophenyl)oxazole: Similar in structure but lacks the benzylidene group.

    2-(Oxazol-5-yl)aniline: Contains an aniline group instead of the benzylidene group.

Uniqueness

(Z)-4-Benzylidene-2-(2-nitrophenyl)oxazol-5(4H)-one is unique due to the presence of both the benzylidene and nitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to other oxazole derivatives .

Properties

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

(4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H10N2O4/c19-16-13(10-11-6-2-1-3-7-11)17-15(22-16)12-8-4-5-9-14(12)18(20)21/h1-10H/b13-10-

InChI Key

YGEXHYAMRMRWSB-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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